molecular formula C24H30N2O7 B4014388 1-(3-ethoxy-4-methoxybenzyl)-4-(phenylacetyl)piperazine oxalate

1-(3-ethoxy-4-methoxybenzyl)-4-(phenylacetyl)piperazine oxalate

Cat. No. B4014388
M. Wt: 458.5 g/mol
InChI Key: JPMFQGBBDBDJEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction of substituted benzyl halides with piperazine or its derivatives under various conditions. For instance, the synthesis of related compounds has been demonstrated through the reaction of methoxybenzyl-aminoethyl piperazines, where the structure of the triazaalkane linker influences the resultant compound's biological activity (G. Mokrov et al., 2019). Another approach involves the acetylation protection of ferulic acid followed by reaction with piperazine to yield monosubstituted piperazine derivatives (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as IR, ^1HNMR, and MS, confirming the chemical structure of synthesized compounds. The molecular structure significantly impacts the biological activity and interaction with biological targets (Wang Xiao-shan, 2011).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including oxidative removal and substitution reactions. For instance, the oxidative removal of the N-(4-methoxybenzyl) group on piperazinediones has been achieved with cerium(IV) diammonium nitrate under mild conditions (M. Yamaura et al., 1985). These reactions are crucial for modifying the chemical structure to enhance biological activity or reduce toxicity.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography and other analytical techniques are employed to study these properties, which are essential for understanding the compound's behavior in biological systems and its formulation into drugs (C. Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of piperazine derivatives are critical for their therapeutic efficacy. Studies on the metabolism of piperazine-based drugs reveal pathways such as O-demethylation, N-dealkylation, and hydroxylation, which are vital for predicting the pharmacokinetics and pharmacodynamics of these compounds (T. Kawashima et al., 1991).

properties

IUPAC Name

1-[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3.C2H2O4/c1-3-27-21-15-19(9-10-20(21)26-2)17-23-11-13-24(14-12-23)22(25)16-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-10,15H,3,11-14,16-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMFQGBBDBDJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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